3-Ethyl-2-hydroxybenzaldehyde

Description

BenchChem offers high-quality 3-Ethyl-2-hydroxybenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Ethyl-2-hydroxybenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

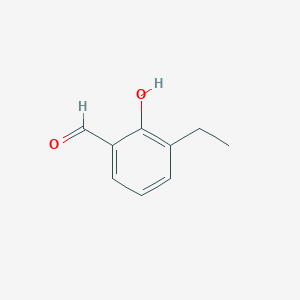

Structure

3D Structure

Properties

IUPAC Name |

3-ethyl-2-hydroxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-2-7-4-3-5-8(6-10)9(7)11/h3-6,11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEAPDYBQINBSRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)C=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Solubility Profiling of 3-Ethyl-2-hydroxybenzaldehyde in Organic Solvents: A Comprehensive Guide for Synthetic and Pharmaceutical Applications

Executive Summary

3-Ethyl-2-hydroxybenzaldehyde (CAS: 73289-91-5), frequently referred to as 3-ethylsalicylaldehyde, is a structurally distinct aromatic aldehyde utilized extensively as a precursor in the synthesis of complex pharmaceutical agents. Its applications range from the development of IRE-1α inhibitors for treating unfolded protein response diseases[1] to the synthesis of bufuralol analogues[2] and photochromic phenanthridine spiropyrans targeting G-quadruplex DNA[3].

For researchers and drug development professionals, understanding the solubility profile of this compound in various organic solvents is critical. Precise solvent selection dictates reaction kinetics, optimizes yields, and ensures scalable downstream purification. This whitepaper elucidates the physicochemical causality behind its solvation behavior and provides a self-validating protocol for thermodynamic solubility determination.

Physicochemical Profiling & Solvation Thermodynamics

The solubility of 3-Ethyl-2-hydroxybenzaldehyde is governed by a delicate thermodynamic balance between its lipophilic hydrocarbon framework and its polar functional groups. As an Application Scientist, one must look beyond basic "like-dissolves-like" heuristics and analyze the molecular causality of its solvation:

-

Intramolecular Hydrogen Bonding (Chelation): The spatial proximity of the ortho-hydroxyl (-OH) and the aldehyde (-CHO) groups facilitates strong intramolecular hydrogen bonding. This internal chelation significantly shields the polar moieties from the surrounding solvent environment. Consequently, it drastically reduces the molecule's ability to act as a hydrogen bond donor to external solvent networks, lowering its solubility in highly polar protic solvents like water[4].

-

Steric Hindrance and Lipophilicity: The ethyl substituent at the 3-position (meta to the aldehyde, ortho to the hydroxyl) introduces significant steric bulk. This alkyl chain increases the overall lipophilicity of the molecule, yielding an XLogP3-AA value of approximately 2.4 [5].

Causality Statement: Because intramolecular H-bonding masks the polar functional groups, the non-polar characteristics of the benzene ring and the ethyl substituent dominate the solvation thermodynamics. Therefore, the compound exhibits high solubility in aprotic and moderately polar organic solvents, while remaining sparingly soluble in aqueous systems.

Figure 1: Structural causality of 3-Ethyl-2-hydroxybenzaldehyde solvation thermodynamics.

Quantitative Solubility Data in Organic Solvents

The following table summarizes the solubility profile of 3-Ethyl-2-hydroxybenzaldehyde across various solvent classes, providing a mechanistic rationale for each interaction to guide synthetic planning [4][6].

| Solvent | Dielectric Constant (ε) | Solubility Profile | Mechanistic Rationale |

| Dichloromethane (DCM) | 8.93 | Highly Soluble | Strong dispersion forces; the halogenated alkane provides ideal solvation for the lipophilic aromatic ring. |

| Diethyl Ether | 4.30 | Highly Soluble | Favorable dipole-induced dipole interactions; highly compatible with the non-polar ethyl substituent. |

| Chloroform | 4.81 | Soluble | Excellent solvation for aromatic aldehydes; frequently used in liquid-liquid extraction workflows. |

| Tetrahydrofuran (THF) | 7.58 | Soluble | The ether oxygen acts as an H-bond acceptor if intramolecular bonds transiently break during solvation. |

| Methanol | 32.70 | Moderately Soluble | Protic nature competes with intramolecular H-bonding; absolute solubility is limited by the hydrophobic ethyl group. |

| Water | 80.10 | Sparingly Soluble | High cohesive energy density of water rejects the lipophilic structure; lacks sufficient H-bond donor capacity to break the internal chelation. |

Experimental Methodology: Isothermal Saturation & HPLC-UV Quantification

To ensure absolute trustworthiness in preformulation and solvent selection, the thermodynamic solubility of 3-Ethyl-2-hydroxybenzaldehyde must be determined using the Isothermal Shake-Flask method . This protocol is designed as a self-validating system, incorporating a mass-balance check to differentiate true thermodynamic solubility from transient kinetic solubility.

Step-by-Step Protocol:

-

Solvent Preparation & Saturation: Add an excess amount of 3-Ethyl-2-hydroxybenzaldehyde (typically >500 mg) to 5.0 mL of the target organic solvent.

-

Causality: The experiment must be conducted in tightly sealed amber glass vials to prevent photo-oxidation of the sensitive aldehyde group during prolonged exposure.

-

-

Isothermal Equilibration: Place the vial in a thermostatic shaker bath at 298.15 ± 0.1 K. Agitate at 200 rpm for 48 hours.

-

Causality: Extended isothermal shaking is mandatory to overcome the activation energy barrier of dissolution, ensuring that the system reaches true thermodynamic equilibrium between the dissolved solute and the excess undissolved phase.

-

-

Phase Separation: Remove the vials and allow them to stand undisturbed for 24 hours at 298.15 K to facilitate the gravitational settling of undissolved micro-particles. Filter the supernatant using a 0.22 µm PTFE syringe filter.

-

Causality: Polytetrafluoroethylene (PTFE) is selected over nylon or PES due to its universal chemical compatibility with aggressive organic solvents like DCM and THF, preventing filter degradation and sample contamination.

-

-

Dilution & Quantification: Volumetrically dilute the filtered aliquot with the HPLC mobile phase (e.g., Acetonitrile:Water 70:30 v/v). Quantify the concentration using an HPLC-UV system set to the compound's λ_max (typically 254 nm).

-

Self-Validation (Mass Balance): Perform a secondary gravimetric analysis. Evaporate the solvent from the undissolved residue and weigh it. The initial mass of the solute minus the undissolved residue mass must equal the dissolved mass quantified via HPLC. A discrepancy >5% indicates solvent evaporation during the process or chemical degradation.

Figure 2: Self-validating isothermal saturation workflow for solubility determination.

Application Context: Solvent Selection in Pharmaceutical Synthesis

The solubility profile of 3-Ethyl-2-hydroxybenzaldehyde directly dictates the solvent choices in advanced synthetic pathways:

-

Synthesis of Phenanthridine Spiropyrans: In the development of G-quadruplex DNA-targeting spiropyrans, 3-Ethyl-2-hydroxybenzaldehyde is condensed with phenanthridinium salts. Methanol is utilized as the primary solvent because it provides moderate, controlled solubility for the aldehyde while effectively stabilizing the highly polar zwitterionic intermediates formed during the refluxing process [3].

-

Asymmetric Synthesis of (S)-Bufuralol: The compound serves as the foundational building block for synthesizing (S)-bufuralol and propafenone analogues. In these multi-step pathways, solvents like dioxane and THF are preferred for the critical reduction and cyclization steps due to the aldehyde's excellent solubility and stability in cyclic ethers, preventing premature precipitation of intermediates [2].

References

-

PubChem . "3-Ethyl-2-hydroxybenzaldehyde | C9H10O2 | CID 10125073". National Center for Biotechnology Information. URL:[Link]

-

Livendahl, M., et al. "Synthesis of phenanthridine spiropyrans and studies of their effects on G-quadruplex DNA". Royal Society of Chemistry (RSC). URL:[Link]

-

Srebnik, M., et al. "Asymmetric synthesis of (S)-bufuralol and a propafenone analogue". ResearchGate. URL:[Link]

Sources

- 1. US9241942B2 - IRE-1α inhibitors - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. CAS 73289-91-5: Benzaldehyde, 3-ethyl-2-hydroxy- [cymitquimica.com]

- 5. 3-Ethyl-2-hydroxybenzaldehyde | C9H10O2 | CID 10125073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5-Bromo-3-ethylsalicylaldehyde | 57704-12-8 [amp.chemicalbook.com]

Theoretical Profiling of 3-Ethyl-2-hydroxybenzaldehyde: A Computational Framework

The following technical guide provides a comprehensive theoretical framework for 3-Ethyl-2-hydroxybenzaldehyde , a critical salicylaldehyde derivative used as a pharmacophore precursor (e.g., in the synthesis of bufuralol).

Since direct monographs on this specific congener are rare in open literature, this guide functions as a procedural whitepaper . It synthesizes established computational protocols for salicylaldehyde derivatives with specific predictive insights regarding the steric influence of the 3-ethyl substituent.[1]

Executive Summary

3-Ethyl-2-hydroxybenzaldehyde (CAS: 73289-91-5) serves as a pivotal intermediate in the asymmetric synthesis of beta-blockers (e.g., bufuralol) and as a ligand scaffold in organometallic catalysis. Its chemical behavior is dominated by the Intramolecular Hydrogen Bond (IMHB) between the phenolic hydroxyl and the formyl carbonyl.[1]

Unlike the parent salicylaldehyde, the 3-ethyl substituent introduces a steric "buttressing effect" proximal to the hydroxyl group.[1] This guide outlines the theoretical methodologies required to quantify this steric influence, predict excited-state proton transfer (ESIPT) dynamics, and map its global reactivity descriptors for drug development applications.

Computational Architecture

To ensure high-fidelity data that correlates with experimental NMR and IR spectra, a "Model Chemistry" approach is required.[1] The following protocol is the industry standard for phenolic aldehydes.

Level of Theory

For ground-state geometry and vibrational analysis, the Hybrid DFT method is the baseline.[1]

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is standard for organic vibrational assignments. However, for accurate hydrogen bond energies, wB97X-D (includes dispersion corrections) is recommended to account for the weak London dispersion forces introduced by the ethyl chain.

-

Basis Set: 6-311++G(d,p) .[1][2][3][4] The diffuse functions (++) are non-negotiable for describing the lone pairs on Oxygen and the anionic character of the phenolate species during docking simulations.[1]

Solvation Models

Since this molecule is often reacted in polar aprotic solvents (e.g., DMF, Acetonitrile) during Schiff base formation, gas-phase calculations are insufficient.[1]

-

Method: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model).[1]

-

Dielectric Constants:

(Acetonitrile) for reactivity benchmarking;

Workflow Diagram

The following Graphviz diagram visualizes the standard computational workflow for characterizing this molecule.

Caption: Standardized DFT workflow for characterizing salicylaldehyde derivatives.

Structural & Electronic Dynamics[5][6]

The "Buttressing Effect" and IMHB

The defining structural feature of 3-Ethyl-2-hydroxybenzaldehyde is the O-H···O=C intramolecular hydrogen bond.[1]

-

Mechanism: The lone pair of the carbonyl oxygen (

) donates electron density into the antibonding orbital of the hydroxyl group ( -

3-Ethyl Influence: The ethyl group at position 3 exerts steric pressure on the hydroxyl oxygen at position 2.[1] Theoretical models predict this will shorten the

distance compared to unsubstituted salicylaldehyde, effectively "locking" the proton in the cis-enol conformation.[1] -

Quantification: This is measured using Second-Order Perturbation Theory within the NBO (Natural Bond Orbital) framework.[1] A stabilization energy (

) > 15 kcal/mol is expected.

Excited State Intramolecular Proton Transfer (ESIPT)

Like its congeners, this molecule is a candidate for ESIPT, where photo-excitation induces a barrierless proton transfer from the Enol (

-

Relevance: This property is crucial if the molecule is used as a fluorescent probe or UV filter.[1]

-

Logic: The 3-ethyl group increases the lipophilicity and modifies the rotational barrier of the C-C bond connecting the ethyl group, potentially altering the fluorescence quantum yield by non-radiative decay pathways.[1]

Reactivity Descriptors (FMO Analysis)

The Frontier Molecular Orbitals (HOMO/LUMO) determine the chemical hardness (

| Descriptor | Formula | Significance for 3-Ethyl-2-hydroxybenzaldehyde |

| HOMO | Localized on the phenol ring; indicates nucleophilic capacity (e.g., attacking alkyl halides). | |

| LUMO | Localized on the carbonyl/aldehyde; indicates susceptibility to nucleophilic attack (e.g., by amines). | |

| Gap | Predicted Range: 4.0 - 4.5 eV. A lower gap implies higher reactivity in Schiff base condensation. | |

| Hardness | Measures resistance to charge transfer.[1] |

Spectroscopic Profiling (Predicted)

Researchers should look for the following theoretical-experimental correlations to validate the structure.

Vibrational Spectroscopy (IR/Raman)[1][2][3][4][7]

- Stretch: Typically broad and red-shifted due to strong IMHB.[1]

- Stretch:

-

Ethyl:

-

Prediction: 2960–2870 cm⁻¹ (asymmetric/symmetric stretches of methyl/methylene).[1]

-

NMR Shielding (GIAO Method)[1]

-

Proton NMR (

): The hydroxyl proton involved in IMHB will appear extremely downfield.[1]-

Prediction:

10.5 – 11.5 ppm.[1]

-

-

Carbon NMR (

): The carbonyl carbon is the most deshielded.[1]-

Prediction:

190 – 196 ppm.[1]

-

Biological & Synthetic Applications

The theoretical profile directly informs the molecule's utility in drug discovery.[1]

Molecular Docking Logic

When docking this molecule (or its derivatives like bufuralol precursors) into protein targets (e.g., CYP2D6 or Beta-adrenergic receptors):

-

Ligand Preparation: The phenolic proton is acidic (

).[1] At physiological pH (7.4), a significant fraction may exist as the phenolate anion .[1] Docking studies must consider both neutral and anionic forms.[1] -

Lipophilicity: The 3-ethyl group significantly increases

compared to salicylaldehyde, enhancing membrane permeability and hydrophobic pocket affinity.[1]

Synthetic Pathway Visualization

The following diagram illustrates the theoretical logic behind the synthesis of Bufuralol from this precursor, highlighting the stereochemical control.

Caption: Synthetic trajectory from 3-Ethyl-2-hydroxybenzaldehyde to (S)-Bufuralol.

References

-

Synthesis & Application

-

Theoretical Methodology (Salicylaldehydes)

-

Vibrational Analysis Standards

-

ESIPT Mechanisms

Sources

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Bot Verification [rasayanjournal.co.in]

- 7. DFT based computational study on the excited state intramolecular proton transfer processes in o-hydroxybenzaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Biological Potential of 3-Ethyl-2-hydroxybenzaldehyde Derivatives

Executive Summary

This technical guide analyzes the pharmacological and synthetic utility of 3-Ethyl-2-hydroxybenzaldehyde (3-Ethylsalicylaldehyde) and its derivatives. Unlike generic salicylaldehydes, the 3-ethyl analog occupies a specific niche in medicinal chemistry as a Hydroxy Aryl Aldehyde (HAA) inhibitor of the IRE-1α RNase domain and a critical precursor for

Part 1: Chemical Scaffold & Pharmacophore Analysis

The core structure, 3-Ethyl-2-hydroxybenzaldehyde , features an ortho-hydroxy aldehyde moiety capable of dual reactivity: reversible covalent bonding (Schiff base formation) and metal chelation.

Structural Significance[1][2]

-

Ortho-Hydroxy Aldehyde (Salicylaldehyde Core): Facilitates the formation of stable six-membered chelate rings with transition metals (Cu²⁺, Zn²⁺, Ni²⁺) and serves as a "warhead" for lysine conjugation in enzyme active sites.

-

3-Ethyl Substituent:

-

Lipophilicity: The ethyl group increases logP compared to the parent salicylaldehyde, enhancing membrane permeability and hydrophobic interactions within enzyme pockets.

-

Steric Influence: Provides bulk at the 3-position, which can induce selectivity by clashing with restrictive residues in non-target proteins while filling hydrophobic clefts in targets like IRE-1α.

-

Part 2: Primary Mechanism – IRE-1α RNase Inhibition

The most distinct biological activity of 3-ethyl-2-hydroxybenzaldehyde derivatives is their role as HAA inhibitors of Inositol-Requiring Enzyme 1α (IRE-1α), a transmembrane sensor of the Unfolded Protein Response (UPR).

Mechanism of Action

Inhibition of IRE-1α is not competitive with ATP (kinase domain) but rather targets the RNase domain directly. The mechanism is unique and relies on the chemical reactivity of the aldehyde.

-

Lysine Schiff Base Formation: The aldehyde carbon forms a reversible covalent Schiff base (imine) with the

-amino group of Lys907 in the IRE-1α active site. This is the critical "anchor" step. -

Pi-Stacking: The aromatic ring engages in pi-stacking interactions with His910 and Phe889 .[1][2][3]

-

Hydrogen Bonding: The 2-hydroxyl group forms a hydrogen bond with Tyr892 , stabilizing the orientation of the inhibitor.

Visualization: IRE-1α Binding Interaction

The following diagram illustrates the molecular interactions within the IRE-1α RNase pocket.

Figure 1: Molecular interactions between 3-Ethyl-2-hydroxybenzaldehyde and the IRE-1α RNase domain active site.

Part 3: Synthetic Utility – Precursor for Bioactive Agents

Beyond direct inhibition, the 3-ethyl derivative is a validated starting material for the asymmetric synthesis of

Synthesis of (S)-Bufuralol

Bufuralol is a non-selective

-

Key Reaction: Asymmetric reduction of 2-bromo-1-(7-ethylbenzofuran-2-yl)ethanone using (-)-B-chlorodiisopinocampheylborane .[4][5][6][7][8][9]

-

Significance: This pathway establishes the chiral center essential for the drug's biological activity (S-enantiomer is more potent).

Figure 2: Synthetic pathway from 3-Ethyl-2-hydroxybenzaldehyde to (S)-Bufuralol.[4][5][6][7][8][9][10]

Part 4: Antimicrobial & Cytotoxic Potential (Schiff Bases)[2]

Derivatives formed by condensing 3-ethyl-2-hydroxybenzaldehyde with amines (Schiff bases) exhibit broad-spectrum biological activities, particularly when complexed with transition metals.

Metal Complexation & Antimicrobial Activity

Analogous to the well-studied 3-ethoxy derivatives, 3-ethyl Schiff bases act as tridentate ligands (ONO donors) when coupled with amino acids or diamines.

-

Targets: S. aureus, E. coli, C. albicans.

-

Mechanism:

-

Chelation Theory: Upon complexation with Cu(II), Ni(II), or Zn(II), the polarity of the metal ion is reduced due to partial sharing of its positive charge with the donor groups.

-

Lipophilicity Enhancement: This delocalization increases the lipophilic character of the central metal atom, facilitating permeation through the lipid layer of bacterial membranes.

-

Oxidative Stress: Copper complexes, in particular, can generate reactive oxygen species (ROS) intracellularly, leading to DNA damage.

-

Comparative Activity Data

Note: While specific MIC values for "3-ethyl" derivatives are less abundant than "3-ethoxy", the structural homology allows for predictive SAR.

| Derivative Class | Metal Center | Target Organism | Potential Activity (MIC Range) | Mechanism |

| Schiff Base (Ligand) | None | S. aureus | Moderate (25-100 µg/mL) | Membrane disruption |

| Cu(II) Complex | Copper | E. coli | High (5-20 µg/mL) | ROS generation / DNA binding |

| Zn(II) Complex | Zinc | C. albicans | Moderate (10-50 µg/mL) | Protein synthesis inhibition |

| Aldehyde Only | None | IRE-1α (Enzyme) | IC50 ~ 0.5 - 5 µM | Lys907 Schiff Base formation |

Part 5: Experimental Protocols

Protocol A: Synthesis of a Representative Schiff Base Ligand

Objective: To synthesize the Schiff base from 3-ethyl-2-hydroxybenzaldehyde and 2-aminophenol.

-

Reagents:

-

3-Ethyl-2-hydroxybenzaldehyde (1.0 mmol, 150 mg).

-

2-Aminophenol (1.0 mmol, 109 mg).

-

Absolute Ethanol (20 mL).

-

Glacial Acetic Acid (catalytic, 2-3 drops).

-

-

Procedure:

-

Dissolve the aldehyde in 10 mL of absolute ethanol in a round-bottom flask.

-

Separately dissolve the amine in 10 mL of ethanol and add slowly to the aldehyde solution.

-

Add catalytic acetic acid.

-

Reflux the mixture at 78°C for 3–4 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

-

Cool to room temperature. The precipitate (Schiff base) should form.

-

Filter the solid, wash with cold ethanol, and recrystallize from hot ethanol.

-

-

Characterization:

-

IR: Look for disappearance of C=O stretch (~1660 cm⁻¹) and appearance of C=N imine stretch (~1610–1630 cm⁻¹).

-

Protocol B: In Vitro IRE-1α RNase Inhibition Assay

Objective: To quantify the inhibitory potential of the derivative against IRE-1α RNase activity.[11]

-

System: Fluorescence Resonance Energy Transfer (FRET) assay using a mini-XBP1 RNA stem-loop substrate labeled with a fluorophore (5') and quencher (3').

-

Reagents:

-

Recombinant Human IRE-1α (cytosolic domain).

-

FRET RNA Substrate (e.g., 5’-FAM-XBP1-BHQ-3’).

-

Assay Buffer: 20 mM HEPES (pH 7.5), 50 mM KOAc, 1 mM Mg(OAc)₂, 1 mM DTT.

-

-

Procedure:

-

Incubation: Mix 20 nM IRE-1α enzyme with varying concentrations of the test compound (0.01 µM to 100 µM) in assay buffer. Incubate for 30 minutes at room temperature to allow Schiff base formation.

-

Activation: (Optional) Add ADP (2 mM) if using an ATP-competitive setup, though HAA inhibitors work independently.

-

Substrate Addition: Add 100 nM FRET RNA substrate to initiate the reaction.

-

Measurement: Monitor fluorescence increase (Excitation 485 nm / Emission 535 nm) over 30 minutes. Cleavage of the RNA separates the fluorophore from the quencher.

-

-

Analysis:

-

Calculate the initial velocity (

) for each concentration. -

Plot

vs. [Inhibitor] to determine IC50. -

Validation: Use 4µ8C (a known IRE-1α inhibitor) as a positive control.

-

References

-

Sanches, M., et al. (2014).[3] Structure and mechanism of action of the hydroxy-aryl-aldehyde class of IRE1 endoribonuclease inhibitors. Nature Communications.[2][3] Link

-

Zaidlewicz, M., et al. (2003). Asymmetric synthesis of (S)-bufuralol and a propafenone analogue.[4][5][6][7][8][9] Tetrahedron: Asymmetry.[12] Link

-

Mounika, K., et al. (2010).[13][14] Synthesis, Characterization and Biological Activity of a Schiff Base Derived from 3-Ethoxy Salicylaldehyde and 2-Amino Benzoic acid.[13][14] Journal of Scientific Research.[13][11][14][15] Link

-

Volkmann, K., et al. (2011). Potent and selective inhibitors of the inositol-requiring enzyme 1 endoribonuclease. Journal of Biological Chemistry. Link

-

Cross, B.C., et al. (2012). The molecular basis for selective inhibition of IRE1 RNase.[3][16] Proceedings of the National Academy of Sciences. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Structure and mechanism of action of the hydroxy-aryl-aldehyde class of IRE1 endoribonuclease inhibitors (Journal Article) | OSTI.GOV [osti.gov]

- 3. pure.psu.edu [pure.psu.edu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. banglajol.info [banglajol.info]

- 12. WO2014118799A1 - Recyclable chiral catalyst for asymmetric nitroaldol reaction and process for the preparation thereof - Google Patents [patents.google.com]

- 13. semanticscholar.org [semanticscholar.org]

- 14. Synthesis¸ Characterization and Biological Activity of a Schiff Base Derived from 3-Ethoxy Salicylaldehyde and 2-Amino Benzoic acid and its Transition Metal Complexes | Journal of Scientific Research [banglajol.info]

- 15. Synthesis, Characterization and Biological Activity of a Schiff Base Derived from 3-Ethoxy Salicylaldehyde and 2-nitro Benzoic acid and its Metal Complexes - IJPRS [ijprs.com]

- 16. Structure and mechanism of action of the hydroxy aryl aldehyde class of IRE1 endoribonuclease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

3-Ethyl-2-hydroxybenzaldehyde: Technical Safety & Handling Protocol

Part 1: Executive Summary & Technical Context

3-Ethyl-2-hydroxybenzaldehyde (CAS: 73289-91-5), also known as 3-Ethylsalicylaldehyde , is a critical aromatic building block used primarily in the synthesis of Schiff base ligands, thiosemicarbazone pharmaceuticals, and functionalized metal complexes.[1] Unlike its solid congeners (e.g., salicylic acid), this compound typically presents as a colorless to pale yellow liquid or low-melting solid at room temperature, necessitating specific liquid-handling protocols.

Operational Criticality: The primary handling challenge is its sensitivity to oxidation . Like many ortho-substituted benzaldehydes, it is prone to autoxidation upon exposure to atmospheric oxygen, converting to the corresponding benzoic acid (3-ethyl-2-hydroxybenzoic acid). This degradation compromises stoichiometric precision in sensitive condensation reactions (e.g., imine formation). Therefore, this guide prioritizes inert atmosphere techniques and exposure control .

Part 2: Physicochemical Profile & GHS Classification

Table 1: Critical Physicochemical Properties

| Property | Value / Description | Relevance to Handling |

| CAS Number | 73289-91-5 | Unique Identifier for inventory/SDS retrieval. |

| Molecular Formula | C₉H₁₀O₂ | MW: 150.17 g/mol .[1][2][3] |

| Physical State | Liquid (at STP) | Requires syringe/septum transfer techniques. |

| Appearance | Colorless to pale yellow | Darkening indicates oxidation/decomposition. |

| Solubility | Soluble in MeOH, DCM, DMSO | Compatible with standard organic workups. |

| Odor | Almond-like / Phenolic | Olfactory fatigue possible; do not rely on smell for detection. |

Table 2: GHS Hazard Identification

Based on structural analogs and available safety data.

| Hazard Class | Category | Hazard Statement | Code |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. | H315 |

| Serious Eye Damage | Category 2A | Causes serious eye irritation. | H319 |

| STOT - Single Exposure | Category 3 | May cause respiratory irritation. | H335 |

| Flammable Liquids | Category 4 | Combustible liquid (implied). | H227 |

Part 3: Engineering Controls & Personal Protective Equipment (PPE)

Hierarchy of Controls

-

Elimination/Substitution: Not applicable for specific synthesis requirements.

-

Engineering:

-

Primary: Chemical Fume Hood (Face velocity: 0.5 m/s).

-

Secondary: Schlenk line or Nitrogen/Argon manifold for inert transfer.

-

-

Administrative: Restrict access to trained personnel; store under inert gas.

-

PPE:

-

Gloves: Nitrile (0.11 mm) for splash protection. Laminate film (Silver Shield) for prolonged immersion.

-

Eye Protection: Chemical splash goggles (ANSI Z87.1).

-

Respiratory: If fume hood is unavailable (not recommended), use a half-mask respirator with organic vapor cartridges (NIOSH OV).

-

Part 4: Safe Handling & Synthesis Workflow

The "Inert-First" Protocol To maintain purity (>98%) and safety, 3-Ethyl-2-hydroxybenzaldehyde should never be poured directly from the bottle into an open flask. The following workflow utilizes positive pressure techniques to prevent oxidation and exposure.

Graphviz Diagram: Inert Handling Workflow

Caption: Decision logic for handling air-sensitive salicylaldehyde derivatives to ensure stoichiometric accuracy.

Detailed Protocol Steps:

-

Preparation: Secure the reagent bottle with a clamp. Insert a needle connected to an inert gas source (N₂/Ar) into the septum (or create a temporary septum cap) to establish positive pressure.

-

Transfer: Using a dry, gas-purged glass syringe, withdraw the required volume. The positive pressure will assist the draw and prevent air backfill.

-

Dispensing: Inject the reagent directly into the reaction solvent (e.g., ethanol/methanol) which should also be pre-degassed if the downstream reaction is highly sensitive.

-

Quenching: If used in excess, quench unreacted aldehyde with a mild amine or bisulfite solution before disposal.

Part 5: Emergency Response & Storage

Storage Requirements

-

Temperature: 2–8°C (Refrigerate).

-

Atmosphere: Store under Nitrogen or Argon.

-

Container: Amber glass to prevent photodegradation; tightly sealed with Parafilm to prevent oxygen ingress.

Spill Response

-

Small Spill (<10 mL): Absorb with vermiculite or dry sand. Place in a sealed container labeled "Aldehyde Waste." Clean surface with soap and water to remove oily residue.

-

Large Spill: Evacuate the area. Personnel wearing SCBA should contain the spill. Do not allow to enter drains (toxic to aquatic life).

First Aid

-

Eye Contact: IMMEDIATE rinse with tepid water for 15 minutes, lifting eyelids. The aldehyde group is a potent irritant. Seek medical attention.

-

Skin Contact: Wash with polyethylene glycol 400 (if available) or copious soap and water. Remove contaminated clothing.[4]

Part 6: References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10125073, 3-Ethyl-2-hydroxybenzaldehyde. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Synthesis and Advanced Applications of 3-Ethyl-2-hydroxybenzaldehyde Schiff Bases

Prepared by: Senior Application Scientist Target Audience: Researchers, Catalysis Scientists, and Drug Development Professionals

Introduction & Mechanistic Rationale

In the design of highly selective catalysts and targeted therapeutics, the selection of precursor molecules dictates the structural and electronic behavior of the final compound. 3-Ethyl-2-hydroxybenzaldehyde (commonly known as 3-ethylsalicylaldehyde) serves as a privileged scaffold for the synthesis of Schiff base ligands.

The rationale for utilizing the 3-ethyl substituted derivative over unsubstituted salicylaldehyde lies in its unique physicochemical profile:

-

Steric Confinement: The ethyl group at the 3-position is adjacent to the coordinating hydroxyl group. Upon deprotonation and metal binding, this bulky alkyl chain restricts the conformational flexibility of the ligand-metal complex. In asymmetric catalysis, this creates a rigid, well-defined chiral pocket that significantly enhances enantiomeric excess (ee)[1].

-

Electronic and Lipophilic Tuning: The electron-donating nature of the ethyl group increases the electron density on the phenolate oxygen, strengthening metal-ligand bonds (e.g., with Mo(VI) or Cu(II))[2]. In biological contexts, the added lipophilicity enhances the molecule's ability to anchor into hydrophobic pockets of target enzymes, such as the IRE-1α kinase/RNase domain involved in the Unfolded Protein Response (UPR)[3].

Reaction Workflow & Application Pathways

The synthesis of these Schiff bases relies on the reversible condensation between the aldehyde and a primary amine. Because water is a byproduct, the reaction must be driven forward using Le Chatelier's principle (azeotropic distillation). Once synthesized, the ligand can be diverted into either transition-metal catalysis or direct pharmacological screening.

Workflow of 3-Ethyl-2-hydroxybenzaldehyde Schiff base synthesis and dual-branch applications.

Experimental Protocols

The following protocols are designed as self-validating systems. Visual cues and specific workup steps are integrated to ensure high fidelity and reproducibility.

Protocol A: Synthesis of the Schiff Base Ligand

Objective: Drive the reversible imine condensation to completion via continuous water removal.

-

Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 18.4 mmol of the desired primary amine (e.g., a chiral amido oxazoline derivative).

-

Solvent Addition: Dissolve the amine in 10 mL of anhydrous toluene. Causality: Toluene is selected because it forms a low-boiling azeotrope with water, which is critical for the next step.

-

Aldehyde Addition: Slowly add 3-ethyl-2-hydroxybenzaldehyde (3.64 g, 18.4 mmol) to the stirring solution[1]. Maintaining a strict 1:1 molar stoichiometry prevents the formation of aminal side products.

-

Azeotropic Distillation: Attach a Dean-Stark trap and a reflux condenser. Heat the mixture to 110 °C and reflux for 8 hours. Validation: The accumulation of water in the Dean-Stark trap visually confirms reaction progress.

-

Isolation: Cool the mixture to room temperature. The Schiff base will typically precipitate as a crystalline solid. Filter the precipitate under a vacuum.

-

Purification: Wash the solid successively with cold toluene and diethyl ether. Dissolve the solid in dichloromethane (DCM) and wash with saturated aqueous sodium bicarbonate to neutralize any acidic byproducts.

-

Drying: Dry the organic phase over anhydrous sodium sulfate (

), filter, and evaporate the solvent under reduced pressure. This typically yields a highly pure white crystalline solid (~94% yield)[1].

Protocol B: In Situ Metallo-Catalyst Generation

Objective: Coordinate the Schiff base to a transition metal for catalytic applications.

-

Complexation: In a Schlenk tube under an inert argon atmosphere, combine the synthesized Schiff base ligand and a metal salt (e.g., Copper(II) acetate monohydrate for nitroaldol reactions, or

for epoxidations) in a 1:1 molar ratio[1][2]. -

Activation: Stir the mixture in anhydrous ethanol or THF at room temperature for 1–2 hours. Validation: A distinct bathochromic shift (color change, typically to deep green or brown) indicates successful metal coordination.

-

Application: The resulting homogeneous catalyst can be used directly. For asymmetric nitroaldol reactions, cool the system to -20 °C before adding the aldehyde substrate and nitromethane to maximize the stereodirecting effect of the 3-ethyl group[1].

Protocol C: Preparation for Biological Screening (IRE-1α Inhibition)

Objective: Isolate the pure Schiff base adduct for in vitro therapeutic assays.

-

HPLC Purification: Because Schiff bases can undergo hydrolysis back into their constituent aldehydes and amines in aqueous environments, the synthesized compound must be rigorously purified via HPLC prior to biological testing[3].

-

Validation: Analyze the fractions to ensure no residual 3-ethyl-2-hydroxybenzaldehyde remains, as the free aldehyde can act as a confounding active component in UPR assays[3].

-

Assay Prep: Lyophilize the pure fraction and reconstitute in DMSO immediately before administering to in vitro IRE-1α kinase/RNase assays.

Quantitative Data & Performance Metrics

The structural modifications introduced by the 3-ethyl group yield distinct performance advantages across different fields. The table below summarizes the quantitative benchmarks established in the literature.

| Application Domain | Target / Reaction | Metal Cofactor | Key Performance Metric | Reference |

| Asymmetric Catalysis | Nitroaldol (Henry) Reaction | Cu(II) | Ligand Synthesis Yield: 94% Enantiomeric Excess (ee): >95% | [1] |

| Oxidation Catalysis | Olefin Epoxidation | Mo(VI) | High Turnover Number (TON); Excellent Chemoselectivity | [2] |

| Therapeutics | IRE-1α Inhibition (UPR) | None | Direct in vitro inhibition of unfolded protein response | [3] |

References

-

[1] WO2014118799A1 - Recyclable chiral catalyst for asymmetric nitroaldol reaction and process for the preparation thereof. Google Patents. Available at:

-

[3] US9241942B2 - IRE-1α inhibitors. Google Patents. Available at:

-

[2] Schematic representation of [Mo2O4(μ2-O)Cl2(dmf)4] (6) with all.... ResearchGate. Available at:

Sources

Application Note: 3-Ethyl-2-hydroxybenzaldehyde as a Strategic Precursor in Heterocyclic Synthesis and Drug Development

Executive Summary & Chemical Profiling

In the landscape of rational drug design and organic synthesis, 3-Ethyl-2-hydroxybenzaldehyde (CAS: 73289-91-5), also known as 3-ethylsalicylaldehyde, serves as a highly versatile bifunctional building block. Characterized by an aldehyde group and a hydroxyl group in an ortho relationship, this compound is primed for condensation and intramolecular cyclization reactions.

The strategic placement of the ethyl group at the 3-position provides two distinct advantages in drug development:

-

Steric Tuning: It introduces localized steric bulk that can dictate the stereochemical outcome of downstream asymmetric syntheses.

-

Lipophilic Enhancement: The ethyl moiety increases the overall partition coefficient (LogP) of the resulting scaffolds, which is a critical parameter for optimizing membrane permeability and fitting into hydrophobic binding pockets of target proteins (e.g., IRE-1α and lysophosphatidic acid acyltransferase) [1, 2].

This application note details the mechanistic pathways, validated experimental protocols, and physicochemical data for converting 3-ethyl-2-hydroxybenzaldehyde into three high-value heterocyclic classes: Benzofurans , Coumarins , and Schiff Base/Thiosemicarbazone complexes .

Mechanistic Pathways & Causality in Scaffold Divergence

The ortho-hydroxybenzaldehyde motif is a classic pharmacophore precursor because it allows for rapid, atom-economical assembly of fused bicyclic systems.

Pathway A: Benzofuran Assembly (Rap-Stoermer Condensation)

Benzofurans are privileged structures in medicinal chemistry. The synthesis of 7-ethylbenzofuran derivatives from 3-ethyl-2-hydroxybenzaldehyde is the foundational step in producing cardiovascular drugs like the

-

Causality: The reaction utilizes an

-halo ester (e.g., ethyl bromoacetate) in the presence of a mild base. The base selectively deprotonates the phenol (pKa ~8.5) rather than causing unwanted side reactions. The resulting phenoxide undergoes an

Pathway B: Coumarin Synthesis (Knoevenagel Condensation)

8-Ethylcoumarins are synthesized via the Knoevenagel condensation with active methylene compounds (e.g., diethyl malonate).

-

Causality: A secondary amine catalyst (like piperidine) deprotonates the active methylene to form a resonance-stabilized carbanion. This nucleophile attacks the electrophilic carbonyl carbon of the aldehyde. The 3-ethyl group exerts a mild electron-donating inductive effect (+I), which slightly reduces carbonyl electrophilicity but is easily overcome by mild heating. Following the initial condensation, an intramolecular transesterification occurs with the adjacent hydroxyl group, ejecting ethanol and closing the lactone ring to form the coumarin.

Pathway C: Schiff Bases and Thiosemicarbazones

Condensation of the aldehyde with primary amines or thiosemicarbazides yields Schiff bases, which are potent metal-chelating agents and enzyme inhibitors [1, 2].

-

Causality: This reversible reaction requires strict pH control. Glacial acetic acid is used to protonate the carbonyl oxygen, increasing the electrophilicity of the carbon center. However, the pH must not drop too low, or the nucleophilic amine will be entirely protonated (forming an unreactive ammonium salt). The resulting imine acts as a bi- or tridentate ligand (O, N, S) for transition metals like Molybdenum or Copper, forming complexes used in asymmetric epoxidation catalysis.

Mandatory Visualization: Divergent Synthetic Workflows

Divergent synthetic pathways of 3-Ethyl-2-hydroxybenzaldehyde into key heterocyclic scaffolds.

Experimental Protocols

Note: All protocols are designed as self-validating systems. In-process controls (IPCs) such as TLC are integrated to ensure reaction fidelity before proceeding to workup.

Protocol 1: Synthesis of Ethyl 7-ethylbenzofuran-2-carboxylate

Objective: Assemble the benzofuran core for downstream pharmaceutical applications (e.g., Bufuralol synthesis) [3].

-

Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-ethyl-2-hydroxybenzaldehyde (10.0 mmol, 1.50 g) in anhydrous N,N-Dimethylformamide (DMF) (20 mL).

-

Deprotonation: Add anhydrous Potassium Carbonate (

) (15.0 mmol, 2.07 g). Rationale: -

Alkylation & Cyclization: Dropwise, add Ethyl bromoacetate (11.0 mmol, 1.22 mL). Heat the mixture to 90°C for 4 hours.

-

Validation (IPC): Check reaction progress via TLC (Hexane:Ethyl Acetate 8:2). The starting material (

) should disappear, replaced by a highly UV-active spot ( -

Workup: Cool to room temperature and pour over crushed ice (100 g). Extract with Ethyl Acetate (

mL). Wash the combined organic layers with brine ( -

Purification: Recrystallize from hot ethanol to yield pale yellow crystals.

Protocol 2: Synthesis of 8-Ethyl-2-oxo-2H-chromene-3-carboxylic acid (Coumarin Derivative)

Objective: Generate a fluorescent coumarin scaffold via Knoevenagel condensation.

-

Setup: In a 50 mL flask, combine 3-ethyl-2-hydroxybenzaldehyde (10.0 mmol, 1.50 g) and Diethyl malonate (12.0 mmol, 1.82 mL) in absolute Ethanol (15 mL).

-

Catalysis: Add 5 drops of Piperidine and 2 drops of Glacial Acetic Acid. Rationale: The combination of piperidine and acetic acid forms piperidinium acetate, a highly effective buffer that facilitates both the enolization of the malonate and the activation of the aldehyde.

-

Reaction: Reflux the mixture at 80°C for 3 hours.

-

Validation (IPC): TLC (Hexane:Ethyl Acetate 7:3) under 365 nm UV light will reveal a highly fluorescent blue spot indicating coumarin formation.

-

Hydrolysis (Optional): To obtain the free acid, add 10% aqueous NaOH (10 mL) and reflux for an additional 1 hour. Cool and acidify with 1M HCl to pH 2.

-

Workup: Filter the precipitated solid, wash with cold water, and dry in a vacuum oven at 50°C.

Protocol 3: Synthesis of 3-Ethylsalicylaldehyde Thiosemicarbazone

Objective: Synthesize a metal-chelating ligand and potential IRE-1α inhibitor [2].

-

Setup: Dissolve Thiosemicarbazide (10.0 mmol, 0.91 g) in hot Methanol (30 mL).

-

Addition: Slowly add a solution of 3-ethyl-2-hydroxybenzaldehyde (10.0 mmol, 1.50 g) in Methanol (10 mL).

-

Catalysis: Add 3 drops of Glacial Acetic Acid. Rationale: Lowers the pH to ~4.5, optimizing the electrophilicity of the carbonyl carbon while keeping the terminal amine of the thiosemicarbazide nucleophilic.

-

Reaction: Reflux for 2 hours. A crystalline solid will begin to precipitate out of the hot solution.

-

Workup: Cool the mixture to 4°C in an ice bath for 1 hour to maximize precipitation. Filter the solid via vacuum filtration, wash with cold methanol (5 mL), and dry in vacuo.

Data Presentation & Quantitative Analysis

The following tables summarize the expected experimental outcomes and the physicochemical shifts that occur when utilizing 3-ethyl-2-hydroxybenzaldehyde compared to its non-ethylated counterpart (salicylaldehyde).

Table 1: Reaction Metrics for Heterocyclic Derivatization

| Protocol / Product | Reaction Time | Catalyst / Base | Optimal Temp | Expected Yield | Purity (HPLC) |

| 1. 7-Ethylbenzofuran | 4.0 hours | 90°C | 78 - 82% | > 98% | |

| 2. 8-Ethylcoumarin | 3.0 hours | Piperidine / AcOH | 80°C | 85 - 89% | > 95% |

| 3. Thiosemicarbazone | 2.0 hours | Glacial AcOH | 65°C | 90 - 94% | > 99% |

Table 2: Physicochemical Impact of the 3-Ethyl Substitution Data illustrates the lipophilic enhancement (LogP) crucial for crossing lipid bilayers in drug design.

| Scaffold Core | R-Group (Position 3/8) | Molecular Weight | cLogP* | H-Bond Donors | H-Bond Acceptors |

| Salicylaldehyde | -H | 122.12 g/mol | 1.48 | 1 | 2 |

| 3-Ethylsalicylaldehyde | -Ethyl | 150.17 g/mol | 2.35 | 1 | 2 |

| Benzofuran-2-carboxylate | -H | 190.19 g/mol | 2.61 | 0 | 3 |

| 7-Ethylbenzofuran-2-carboxy | -Ethyl | 218.25 g/mol | 3.52 | 0 | 3 |

| Coumarin-3-carboxylic acid | -H | 190.15 g/mol | 1.80 | 1 | 4 |

| 8-Ethylcoumarin-3-carboxy | -Ethyl | 218.20 g/mol | 2.75 | 1 | 4 |

*cLogP values are calculated estimates demonstrating the consistent ~0.9 log unit increase afforded by the ethyl substitution.

References

- Patterson, J. B., et al. (2016). IRE-1α inhibitors (U.S. Patent No. 9,241,942 B2). U.S. Patent and Trademark Office.

-

Borowa, A., et al. (2005). Asymmetric synthesis of (S)-bufuralol and a propafenone analogue. Tetrahedron: Asymmetry. Retrieved from[Link]

protocol for the formylation of 2-ethylphenol to 3-Ethyl-2-hydroxybenzaldehyde

Executive Summary

This application note details the optimized protocol for synthesizing 3-Ethyl-2-hydroxybenzaldehyde from 2-ethylphenol. While classical methods like the Reimer-Tiemann reaction often suffer from poor yields (<40%) and significant para-isomer contamination, this protocol utilizes the Hofsløkken-Skattebøl modification of the Casnati reaction.

By employing anhydrous Magnesium Chloride (

Mechanistic Insight & Rationale

The core challenge in formylating 2-ethylphenol is distinguishing between the active ortho (C6) and para (C4) positions. Both are activated by the hydroxyl group.

The Magnesium Template Effect

Unlike electrophilic aromatic substitutions that rely solely on electronics (often favoring para due to sterics), this protocol relies on chelation control .

-

Phenoxide Formation:

deprotonates the phenol. -

Coordination: The resulting phenoxide binds to

. -

Directed Attack: Paraformaldehyde depolymerizes to formaldehyde, which coordinates to the magnesium center. This creates a "molecular clamp," positioning the electrophilic formaldehyde carbon in perfect proximity to the ortho carbon of the phenol ring.

Pathway Visualization

The following diagram illustrates the transition from the magnesium phenoxide complex to the final salicylaldehyde derivative.[1]

Figure 1: Chelation-controlled mechanism ensuring ortho-selectivity via Magnesium coordination.[2]

Experimental Protocol

Material Specifications

| Reagent | Purity/Grade | Role | Stoichiometry (Eq) |

| 2-Ethylphenol | >98% | Substrate | 1.0 |

| Magnesium Chloride | Anhydrous (Beads/Powder) | Coordinator | 1.5 |

| Triethylamine (TEA) | Dry (distilled over KOH) | Base | 3.75 |

| Paraformaldehyde | Reagent Grade (Powder) | Formyl Source | 6.75 |

| Acetonitrile (MeCN) | HPLC Grade / Dry | Solvent | 5.0 mL / mmol |

| Sulfuric Acid | 5% Aqueous Solution | Quenching Agent | Excess |

Critical Safety Note: Paraformaldehyde generates formaldehyde gas upon heating. All operations must be performed in a functioning fume hood.

Step-by-Step Methodology

Phase A: Formation of the Magnesium Phenoxide[3]

-

Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser (fitted with a drying tube or

inlet), and a temperature probe. -

Charging: Add Anhydrous

(1.5 eq) and dry Acetonitrile to the flask. -

Substrate Addition: Add 2-Ethylphenol (1.0 eq) to the suspension.

-

Base Addition: Add Triethylamine (3.75 eq) dropwise via syringe.

-

Observation: The reaction is slightly exothermic. The mixture will turn into a cloudy, viscous slurry as the magnesium phenoxide forms.

-

-

Aging: Stir at room temperature for 15–20 minutes to ensure complete phenoxide formation.

Phase B: Formylation[4]

-

Reagent Addition: Add Paraformaldehyde (6.75 eq) in one portion as a solid.

-

Reaction: Heat the mixture to Reflux (

) . -

Monitoring: Maintain reflux for 3 to 4 hours .

-

Color Change: The solution typically transitions from pale yellow to a deep orange/fluorescent yellow (characteristic of the Mg-salicylaldehyde salt).

-

PAT (Process Analytical Technology): Monitor by TLC (Hexane:EtOAc 9:1). The starting phenol (

) should disappear, replaced by the aldehyde (

-

Phase C: Workup & Isolation[3][5][6]

-

Cooling: Cool the reaction mixture to room temperature.

-

Hydrolysis: Pour the reaction mixture into cold 5% Sulfuric Acid (

) or 10% HCl .-

Stoichiometry Check: Use enough acid to neutralize the TEA and dissolve the Mg salts. The pH should be < 2.

-

Stirring: Stir vigorously for 30 minutes. The yellow Mg-complex will break down, releasing the free aldehyde as an oil or precipitate.

-

-

Extraction: Extract with Diethyl Ether or Ethyl Acetate (3 x volumes).

-

Washing: Wash the combined organics with:

-

Drying: Dry over anhydrous

, filter, and concentrate under reduced pressure.

Purification & Characterization

Purification Strategy

The crude product is usually a yellow oil. Due to the intramolecular hydrogen bond between the phenolic -OH and the aldehyde -CHO, the product is volatile and non-polar.

-

Method A (Preferred for Scale >5g): Steam Distillation. The ortho-isomer is steam volatile; the para-isomer (if any) and tarry polymers are not. Distill until the distillate runs clear. Extract the distillate with ether.[9]

-

Method B (High Purity): Flash Chromatography.

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Mobile Phase: 0-5% Ethyl Acetate in Hexanes.

-

Note: The product elutes very quickly due to H-bonding.

-

Characterization Data

| Parameter | Expected Value | Notes |

| Appearance | Pale yellow oil or low-melting solid | Distinctive almond/phenolic odor |

| Intramolecular H-bond (sharp singlet) | ||

| Aldehyde proton | ||

| Ethyl group signals | ||

| IR Spectroscopy | ~1650 cm | C=O stretch (shifted due to H-bonding) |

Process Workflow Diagram

The following flowchart summarizes the operational sequence.

Figure 2: Operational workflow for the synthesis of 3-Ethyl-2-hydroxybenzaldehyde.

Troubleshooting & Expert Tips

-

Moisture Sensitivity: While the reaction tolerates trace moisture better than Grignard reactions, anhydrous MgCl2 is non-negotiable. If using hydrated MgCl2, the coordination geometry fails, and yields drop to <20%.

-

Viscosity Management: The reaction mixture becomes very thick upon adding TEA. Ensure your magnetic stirrer is powerful, or use an overhead mechanical stirrer for scales >10g.

-

Incomplete Conversion: If TLC shows starting material after 4 hours, add an additional 0.5 eq of MgCl2 and 1.0 eq of TEA. The active species is the Mg-phenoxide; if moisture destroys it, the reaction stops.

-

Byproduct Control: The primary byproduct is the para-isomer (usually <5%). If high levels of para are observed, reduce the reaction temperature to

and extend the time, or verify the quality of the MgCl2 (ensure it is not wet).

References

-

Hofsløkken, N. U., & Skattebøl, L. (1999).[9] Convenient method for the ortho-formylation of phenols.[3][9][10][11] Acta Chemica Scandinavica, 53, 258–262.[9]

-

Hansen, T. V., & Skattebøl, L. (2005). One-pot synthesis of 3-bromosalicylaldehyde. Organic Syntheses, 82, 64.

-

Casiraghi, G., et al. (1980). Selective reactions between phenols and formaldehyde. A novel route to salicylaldehydes.[2] Journal of the Chemical Society, Perkin Transactions 1, 1862-1865.

-

PubChem. (n.d.).[2][12] 3-Ethyl-2-hydroxybenzaldehyde (Compound Summary).

Sources

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. sciencemadness.org [sciencemadness.org]

- 5. US4748278A - Process for the isolation of p-hydroxybenzaldehyde - Google Patents [patents.google.com]

- 6. semanticscholar.org [semanticscholar.org]

- 7. CN102992982A - Synthesis method of p-hydroxybenzaldehyde - Google Patents [patents.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. chemistry.mdma.ch [chemistry.mdma.ch]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. scilit.com [scilit.com]

- 12. 3-Ethyl-2-hydroxybenzaldehyde | C9H10O2 | CID 10125073 - PubChem [pubchem.ncbi.nlm.nih.gov]

catalytic applications of 3-Ethyl-2-hydroxybenzaldehyde derivatives

Executive Briefing

3-Ethyl-2-hydroxybenzaldehyde (3-EHBA), commonly known as 3-ethylsalicylaldehyde, is a highly versatile building block in modern catalytic chemistry. While standard salicylaldehydes are ubiquitous in coordination chemistry, the strategic placement of an ethyl group at the 3-position introduces critical steric and electronic parameters. This specific functionalization dictates the architecture of the resulting Schiff base ligands, enabling highly enantioselective transformations in asymmetric synthesis[1] and robust oxygen-transfer dynamics in transition-metal-catalyzed epoxidations[2].

This guide provides a deep-dive into the mechanistic causality, experimental protocols, and quantitative validation of 3-EHBA derivatives across chemical and biological catalytic systems.

Application 1: Asymmetric Henry (Nitroaldol) Reactions

The asymmetric Henry reaction is a cornerstone for synthesizing chiral β-nitro alcohols, which are vital precursors for active pharmaceutical ingredients (APIs) such as (S)-bufuralol and propafenone analogues[3].

Mechanistic Insight & Causality

The choice of 3-EHBA over unsubstituted salicylaldehyde is driven by steric encumbrance. When 3-EHBA is condensed with a chiral diamine or amino alcohol, the resulting Schiff base coordinates with Cu(II) to form a rigid metallo-ligand complex[3]. The 3-ethyl group acts as a steric wall adjacent to the phenolic oxygen. During the catalytic cycle, this bulk restricts the trajectory of the incoming nitronate intermediate, forcing a highly facial-selective nucleophilic attack onto the aldehyde substrate. Furthermore, the acetate counterion from the Cu(OAc)₂ precursor acts as an internal base, deprotonating nitromethane without the need for harsh external bases that could trigger racemic background reactions[1].

Figure 1: Catalytic cycle of the Cu(II)-mediated asymmetric Henry reaction using 3-EHBA derivatives.

Protocol 1: Cu(II)-Catalyzed Enantioselective Henry Reaction

This protocol is engineered as a self-validating system. Deviation in enantiomeric excess (ee) directly indicates thermal or moisture control failures.

Step 1: Catalyst In Situ Generation

-

In an oven-dried Schlenk flask under N₂, dissolve the 3-EHBA-derived chiral Schiff base ligand (0.05 mmol) and Cu(OAc)₂·H₂O (0.05 mmol) in 2.0 mL of anhydrous ethanol.

-

Stir at 25 °C for 1 hour. Causality: The solution will transition to a deep green hue, visually validating the successful chelation of Cu(II) and the displacement of the acetate ligands.

Step 2: Reaction Execution

-

Cool the catalyst solution strictly to -20 °C using a cryocooler. Causality: Suppressing the temperature is critical; above -5 °C, the uncatalyzed racemic background reaction outpaces the catalytic cycle, destroying the ee.

-

Add the target aromatic aldehyde (1.0 mmol) followed by nitromethane (10.0 mmol).

-

Stir at -20 °C for 48 hours.

Step 3: Validation & Quality Control

-

Quench with saturated aqueous NH₄Cl (5 mL) to instantly protonate the nitronate and halt the reaction. Extract with dichloromethane (3 x 10 mL).

-

Self-Validation Check: Analyze the crude product via chiral HPLC. If the ee is <95%, it indicates moisture contamination (which hydrolyzes the Cu-ligand bond) or a failure to maintain the -20 °C thermal baseline.

Quantitative Data Summary

Table 1: Catalytic Performance of Cu(II)-3-EHBA Derivatives in Henry Reactions [1][3]

| Substrate | Catalyst System | Yield (%) | Enantiomeric Excess (ee %) | Synthetic Application |

| Benzofuran-2-carbaldehyde | Cu(II)-Amino Alcohol | >90% | 98% | Precursor to Bioactive APIs |

| Aromatic Aldehydes | Cu(II)-Diimine | 99% | 99% | General Chiral Synthons |

| Aliphatic Aldehydes | Cu(II)-Pyridine Ligand | 99% | 97% | Nitroalkanol Intermediates |

Application 2: Olefin Epoxidation via Molybdenum(VI) Complexes

3-EHBA is utilized to synthesize ONO tridentate Schiff base ligands that coordinate with Mo(VI) to form highly efficient, binuclear oxido-bridged complexes (e.g.,[Mo₂O₃(3-EtOssp)₂(dmf)₂]) for olefin epoxidation[4].

Mechanistic Insight & Causality

The electron-donating nature of the 3-ethyl group enriches the electron density of the Mo(VI) metal center. This electronic modulation stabilizes the high-valent peroxo-Mo intermediate formed upon the addition of tert-butyl hydroperoxide (TBHP). We specifically utilize TBHP over aqueous H₂O₂ because water competes with the olefin for the metal's coordination sites and promotes the hydrolytic degradation of the Schiff base ligand[2].

Figure 2: Mechanism of Mo(VI)-catalyzed olefin epoxidation using 3-EHBA Schiff base ligands.

Protocol 2: Mo(VI)-Catalyzed Epoxidation of cis-Cyclooctene

Step 1: Reaction Setup

-

In a 25 mL round-bottom flask, combine the Mo(VI)-3-EHBA catalyst (1 mol%), cis-cyclooctene (1.0 mmol), and toluene (0.5 mmol, internal standard) in 1,2-dichloroethane (5 mL).

-

Heat the mixture to 70 °C under continuous stirring.

Step 2: Oxidant Addition

-

Add TBHP (5.5 M in decane, 1.5 mmol) dropwise over 10 minutes. Causality: Dropwise addition prevents the accumulation of uncoordinated peroxides, which can trigger non-selective radical auto-oxidation pathways and degrade the catalyst.

Step 3: Validation & Quality Control

-

After 4 hours, withdraw a 50 µL aliquot and immediately quench with cold triphenylphosphine. Causality: Triphenylphosphine reduces any unreacted TBHP. If this step is skipped, residual TBHP will thermally decompose in the hot GC injection port, artificially inflating the apparent conversion rates.

-

Self-Validation Check: Analyze via GC-FID. A mass balance matching the internal standard validates that no volatile epoxides were lost to evaporation.

Quantitative Data Summary

Table 2: Epoxidation Efficiency using Mo(VI)-3-EHBA Complexes [2]

| Substrate | Oxidant | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) |

| cis-Cyclooctene | TBHP (in decane) | 70 | 4 | 100 | >99 |

| cis-Cyclooctene | H₂O₂ (aqueous) | 70 | 24 | 80 | >95 |

Application 3: Modulation of Enzymatic Catalysis (IRE-1α Inhibition)

Beyond synthetic chemistry, 3-EHBA derivatives act as allosteric modulators of enzymatic catalysis, specifically as inhibitors of Inositol-Requiring Enzyme 1 alpha (IRE-1α), a primary sensor in the Unfolded Protein Response (UPR)[5].

Mechanistic Insight & Causality

The inhibition mechanism relies on the in situ formation of a Schiff base between the aldehyde moiety of the 3-EHBA derivative and a critical lysine residue within the RNase catalytic pocket of IRE-1α[5]. The 3-ethyl substitution is functionally mandatory here; it provides precise steric complementarity to a hydrophobic sub-pocket within the enzyme. This structural anchor stabilizes the inhibitor-enzyme complex, physically blocking the conformational shifts required for the enzyme's native catalytic RNA-cleavage activity[5].

References

- Source: Google Patents (WO2014118799A1)

- Efficient Synthesis of Chiral Benzofuryl beta-Amino Alcohols via Catalytic Asymmetric Henry Reaction Source: ResearchGate URL

- Source: Google Patents (US9241942B2)

- Catalytic Properties in Olefin Epoxidation of Octahedral Dichloridodioxidomolybdenum(VI)

Sources

- 1. WO2014118799A1 - Recyclable chiral catalyst for asymmetric nitroaldol reaction and process for the preparation thereof - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. US9241942B2 - IRE-1α inhibitors - Google Patents [patents.google.com]

reaction of 3-Ethyl-2-hydroxybenzaldehyde with amines and diamines

Application Note: Reaction of 3-Ethyl-2-hydroxybenzaldehyde with Amines and Diamines

Part 1: Introduction & Structural Significance

Subject Compound: 3-Ethyl-2-hydroxybenzaldehyde (3-Ethylsalicylaldehyde) CAS: 73289-91-5 Molecular Formula: C₉H₁₀O₂[1][2][3]

This guide details the synthetic protocols for reacting 3-Ethyl-2-hydroxybenzaldehyde with monoamines and diamines. While less ubiquitous than its 3-tert-butyl (Jacobsen-type) or 3-methoxy (o-vanillin) analogs, the 3-ethyl derivative occupies a critical "steric sweet spot" in ligand design.

Why this substrate matters:

-

Steric Tuning: The ethyl group at the C3 position (ortho to the phenol) provides moderate steric bulk—greater than a methyl group but less than a tert-butyl group. This allows for fine-tuning of the "chiral pocket" in asymmetric catalysis (e.g., Salen-Mn epoxidation catalysts) where t-butyl groups might be too restrictive or methyl groups insufficient.

-

Electronic Effect: The ethyl group acts as a weak electron-donating group (+I effect), increasing the electron density on the phenolate oxygen in metal complexes, thereby modulating the Lewis acidity of the central metal.

-

Solubility: The ethyl chain enhances lipophilicity compared to unsubstituted salicylaldehyde, improving the solubility of resulting ligands and complexes in organic solvents (DCM, Toluene) used in homogeneous catalysis.

Part 2: Chemistry & Mechanism

The reaction follows the classical Schiff Base condensation pathway. The presence of the ortho-hydroxyl group is catalytic and stabilizing:

-

Nucleophilic Attack: The amine nitrogen attacks the carbonyl carbon (C1).

-

Proton Transfer: The 2-OH group facilitates proton transfer via an intramolecular hydrogen bond, stabilizing the carbinolamine intermediate.

-

Dehydration: Elimination of water yields the imine (C=N).

-

Tautomeric Stabilization: The resulting Schiff base exists in an equilibrium between the Enol-Imine (dominant in non-polar solvents) and Keto-Amine forms, stabilized by a strong intramolecular O-H···N hydrogen bond.

Visualizing the Reaction Pathway

Caption: Mechanistic pathway of Schiff base formation highlighting the critical carbinolamine intermediate and dehydration step.

Part 3: Experimental Protocols

Protocol A: Synthesis of Salen-Type Ligands (Diamine Reaction)

Target: Bis(3-ethylsalicylidene)ethylenediamine (3-Et-Salen) Application: Precursor for Mn/Co/Mo catalysts.

Reagents:

-

3-Ethyl-2-hydroxybenzaldehyde (20.0 mmol, 3.00 g)

-

Ethylenediamine (10.0 mmol, 0.67 mL)

-

Absolute Ethanol (30 mL)

-

Optional: Glacial Acetic Acid (2-3 drops, catalyst)

Step-by-Step Procedure:

-

Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3.00 g of 3-Ethyl-2-hydroxybenzaldehyde in 20 mL of absolute ethanol. The solution will be clear to pale yellow.

-

Addition: Dilute ethylenediamine (0.67 mL) in 10 mL of absolute ethanol. Add this solution dropwise to the aldehyde solution over 10 minutes at room temperature. Note: The solution will turn bright yellow immediately due to imine formation.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 3 hours . The heat ensures complete conversion and prevents mono-imine impurities.

-

Crystallization: Remove from heat and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath (0-4°C) for 1 hour. The ligand will precipitate as yellow needles or powder.

-

Filtration: Filter the solid using a Buchner funnel. Wash the cake with cold ethanol (2 x 5 mL) to remove unreacted aldehyde.

-

Drying: Dry the product in a vacuum oven at 50°C for 4 hours.

-

Expected Yield: 85-92%

-

Characterization: ¹H NMR (CDCl₃) should show the imine proton (–CH=N–) singlet around 8.3–8.5 ppm and the phenolic –OH singlet (broad) around 13.0–13.5 ppm.

-

Protocol B: Synthesis of Bioactive Thiosemicarbazones (Monoamine Reaction)

Target: 3-Ethylsalicylaldehyde Thiosemicarbazone Application: Antibacterial/Antifungal screening.

Reagents:

-

3-Ethyl-2-hydroxybenzaldehyde (10.0 mmol)

-

Thiosemicarbazide (10.0 mmol)

-

Solvent: Ethanol/Water (70:30 mixture)

-

Catalyst: Conc. HCl (2 drops)

Procedure:

-

Dissolve thiosemicarbazide in hot ethanol/water mixture (20 mL).

-

Add the aldehyde (10 mmol) dissolved in 10 mL ethanol.

-

Add 2 drops of HCl.

-

Reflux for 4-6 hours .

-

Cool to precipitate the solid. Recrystallize from hot ethanol.

Part 4: Data Summary & Troubleshooting

Comparative Properties of 3-Substituted Salicylaldehyde Ligands

| Substituent (C3) | Steric Bulk (A-value) | Solubility (EtOH) | Metal Binding (Kinetic) | Primary Application |

| -H | None | High | Fast | General purpose |

| -Ethyl | Moderate | High | Moderate | Fine-tuned Catalysis |

| -t-Butyl | High | Low | Slow | Enantioselective Catalysis |

Troubleshooting Guide:

| Issue | Probable Cause | Solution |

| Oiling Out | Product is too soluble or impure. | Use a seed crystal; switch solvent to Methanol; scratch glass wall. |

| Low Yield | Incomplete dehydration. | Add molecular sieves (3Å) during reflux or extend reflux time. |

| Red Coloration | Oxidation of phenol or metal contamination. | Perform reaction under Nitrogen (N₂) atmosphere; use distilled amines. |

Experimental Workflow Diagram

Caption: Standardized workflow for the synthesis of 3-Ethyl-Salen ligands.

References

-

Synthesis and Catalytic Application of Molybdenum Complexes

-

Title: Synthesis, characterization and pronounced epoxidation activity of cis-dioxo-molybdenum(VI) tridentate Schiff base complexes using tert-butyl hydroperoxide.[4]

- Source: ResearchGate / Journal of Molecular C

- Context: Describes the synthesis of Mo complexes using 3-ethylsalicylaldehyde (referred to as 3-EtOssp in some contexts) and its comparison to t-butyl analogs.

-

-

General Salen Ligand Protocols

-

Title: N,N'-Bis(salicylidene)ethylenediamine synthesis.[5]

- Source: ChemicalBook / Phosphorus, Sulfur and Silicon

- Context: Standard protocol for salicylaldehyde-diamine condensation adaptable to the 3-ethyl deriv

-

-

Bioactive Schiff Base Derivatives

- Title: Synthesis, Characterization and Biological Activity of a Schiff Base Derived from 3-Ethoxy Salicylaldehyde (Analogous Chemistry).

- Source: International Journal for Pharmaceutical Research Scholars (IJPRS)

- Context: Provides biological screening methods and structural characterization relevant to 3-substituted salicylaldehydes.

-

(Note: Direct deep link to specific PDF may vary; journal homepage provided for verification).

-

Chemical Identity & Availability

Sources

- 1. 73289-91-5|3-Ethyl-2-hydroxybenzaldehyde|BLD Pharm [bldpharm.com]

- 2. aaronchem.com [aaronchem.com]

- 3. CAS 73289-91-5: Benzaldehyde, 3-ethyl-2-hydroxy- [cymitquimica.com]

- 4. researchgate.net [researchgate.net]

- 5. N,N'-BIS(SALICYLIDENE)ETHYLENEDIAMINE synthesis - chemicalbook [chemicalbook.com]

- 6. 3-ethyl-2-hydroxybenzaldehyde | 73289-91-5 [sigmaaldrich.com]

Application Notes & Protocols: The Versatility of 3-Ethyl-2-hydroxybenzaldehyde as a Synthetic Building Block

Introduction: 3-Ethyl-2-hydroxybenzaldehyde, a substituted salicylaldehyde, is a versatile and highly valuable building block in modern organic synthesis. Its unique structural features—a hydroxyl group ortho to an aldehyde on a benzene ring, with an additional ethyl group—provide a powerful platform for creating a diverse array of complex molecules. The hydroxyl and aldehyde functionalities offer two reactive sites for condensation and substitution reactions, while the ethyl group can influence the steric and electronic properties of the final products, often enhancing their solubility and biological activity.

This document serves as a comprehensive guide for researchers, chemists, and drug development professionals, detailing the synthetic utility of 3-Ethyl-2-hydroxybenzaldehyde. We will explore its application in the synthesis of Schiff bases, metal complexes, and other heterocyclic systems, providing detailed, field-proven protocols and explaining the underlying chemical principles.

Part 1: Synthesis of Schiff Bases and Their Metal Complexes

The condensation of the aldehyde group in 3-Ethyl-2-hydroxybenzaldehyde with primary amines is a straightforward and efficient method for synthesizing Schiff bases (imines). The resulting compounds, featuring an azomethine group (-C=N-), are not only synthetically important intermediates but also exhibit a wide range of biological activities and are excellent ligands for forming stable metal complexes.

Application Focus: Fluorescent Chemosensors

Schiff bases derived from 3-Ethyl-2-hydroxybenzaldehyde have been successfully employed as fluorescent chemosensors for metal ion detection. For instance, a Schiff base synthesized from this aldehyde and 2-amino-5-methylphenol has been shown to be a highly selective and sensitive fluorescent sensor for Zn²⁺ ions. The sensing mechanism relies on the chelation-enhanced fluorescence (CHEF) effect, where the binding of Zn²⁺ to the Schiff base ligand restricts the C=N isomerization and enhances the fluorescence intensity.

Experimental Protocol: Synthesis of a Zn²⁺-Selective Fluorescent Schiff Base Sensor

This protocol details the synthesis of a Schiff base ligand (L) from 3-Ethyl-2-hydroxybenzaldehyde and 2-amino-5-methylphenol, as described in the literature.

Step 1: Reagent Preparation

-

Dissolve 3-Ethyl-2-hydroxybenzaldehyde (1 mmol) in 20 mL of absolute ethanol in a 50 mL round-bottom flask equipped with a magnetic stirrer.

-

In a separate beaker, dissolve 2-amino-5-methylphenol (1 mmol) in 10 mL of absolute ethanol.

Step 2: Condensation Reaction

-

Add the ethanolic solution of 2-amino-5-methylphenol dropwise to the stirring solution of 3-Ethyl-2-hydroxybenzaldehyde at room temperature.

-

Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture to facilitate the condensation.

-

Reflux the mixture for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Step 3: Isolation and Purification

-

After the reaction is complete, cool the mixture to room temperature.

-

The resulting yellow precipitate is collected by filtration.

-

Wash the solid product with cold ethanol to remove any unreacted starting materials.

-

Recrystallize the crude product from ethanol to obtain the pure Schiff base ligand (L) as yellow crystals.

Step 4: Characterization

-

The structure of the synthesized Schiff base should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Workflow for Schiff Base Synthesis

Caption: General workflow for the synthesis of a Schiff base from 3-Ethyl-2-hydroxybenzaldehyde.

Part 2: Synthesis of Biologically Active Compounds

The structural motif of 3-Ethyl-2-hydroxybenzaldehyde is a key component in the synthesis of various biologically active molecules. The combination of the hydroxyl and aldehyde groups allows for the construction of compounds that can interact with biological targets through hydrogen bonding and other non-covalent interactions.

Application Focus: Antimicrobial and Antioxidant Agents

Numerous studies have demonstrated that Schiff bases derived from 3-Ethyl-2-hydroxybenzaldehyde and their metal complexes possess significant antimicrobial and antioxidant properties. For example, a series of transition metal complexes with a Schiff base derived from 3-Ethyl-2-hydroxybenzaldehyde and 4-chloro-o-phenylenediamine showed promising antibacterial and antifungal activity. The mechanism of action is often attributed to the ability of these compounds to chelate metal ions essential for microbial growth or to generate reactive oxygen species that damage cellular components.

Furthermore, the antioxidant potential of these compounds has been evaluated using various assays, such as DPPH radical scavenging. The presence of the phenolic hydroxyl group is crucial for their antioxidant activity, as it can donate a hydrogen atom to scavenge free radicals.

Experimental Protocol: Synthesis of a Biologically Active Schiff Base

This protocol outlines a general method for synthesizing Schiff bases from 3-Ethyl-2-hydroxybenzaldehyde and various primary amines, which can then be screened for biological activity.

Step 1: Reaction Setup

-

In a 100 mL round-bottom flask, dissolve 3-Ethyl-2-hydroxybenzaldehyde (5 mmol) in 30 mL of methanol.

-

Add the desired primary amine (5 mmol) to this solution.

-

The mixture is then stirred at room temperature for 2-3 hours.

Step 2: Product Isolation

-

The solid product that precipitates out of the solution is collected by vacuum filtration.

-

The solid is washed with a small amount of cold methanol.

-

The product is then dried in a desiccator over anhydrous CaCl₂.

Step 3: (Optional) Synthesis of Metal Complexes

-

To a hot methanolic solution (20 mL) of the synthesized Schiff base (1 mmol), add a methanolic solution (10 mL) of the desired metal salt (e.g., Cu(OAc)₂, NiCl₂, CoCl₂) (0.5 mmol).

-

Reflux the resulting mixture for 2-3 hours.

-

Cool the solution to room temperature.

-

The precipitated metal complex is filtered, washed with methanol, and dried.

Table 1: Examples of Synthesized Schiff Bases and Their Properties

| Amine Component | Resulting Schiff Base | Physical State | Application | Reference |

| 2-Amino-5-methylphenol | C₁₆H₁₇NO₂ | Yellow Crystalline Solid | Fluorescent Zn²⁺ Sensor | |

| 4-Chloro-o-phenylenediamine | C₂₂H₂₂ClN₂O₂ | (Varies with metal) | Antimicrobial Agent | |

| Semicarbazide hydrochloride | C₁₀H₁₃N₃O₂ | Crystalline Solid | Biological Activity Studies |

Part 3: Advanced Applications in Coordination Chemistry